molecular formula C17H18N4O4S B2755921 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 895805-96-6

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2755921
CAS No.: 895805-96-6
M. Wt: 374.42
InChI Key: WXLLZJXLHBZDEB-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a combination of pyridazine, phenyl, oxazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazine ring is formed through cyclization reactions.

    Ethoxylation: Introduction of the ethoxy group at the 6-position of the pyridazine ring is achieved using ethylating agents under controlled conditions.

    Phenylation: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

    Oxazole Formation: The oxazole ring is synthesized through cyclization of appropriate precursors, such as α-haloketones and amidines.

    Sulfonamide Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation: Formation of ethoxy-pyridazine carboxylic acids or ketones.

    Reduction: Conversion to amines or alcohols.

    Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases, receptors involved in inflammatory pathways, and DNA/RNA in antimicrobial applications.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
  • N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-thiazole-4-sulfonamide

Uniqueness

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of the ethoxy group on the pyridazine ring and the oxazole-sulfonamide moiety provides distinct pharmacological properties compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for significant advancements in medicinal chemistry, biology, and industrial applications.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-4-24-16-9-8-15(18-19-16)13-6-5-7-14(10-13)21-26(22,23)17-11(2)20-25-12(17)3/h5-10,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLLZJXLHBZDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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